Methyl trithion
Overview
Description
Methyl trithion, also known as phosphorodithioic acid, S-[(4-chlorophenyl)thio]methyl O,O-dimethyl ester, is a chemical compound with the molecular formula C9H12ClO2PS3 and a molecular weight of 314.812 g/mol . It is a sulfur-containing organic compound that has garnered interest in synthetic organic chemistry due to its unique reactivity and applications in various fields .
Mechanism of Action
Target of Action
Methyl trithion is a chemical compound that has garnered interest in the field of synthetic organic chemistry . It is often used in the study of sulfur-containing molecules and their reactivity . Research involving this compound frequently focuses on its role as a reagent for the introduction of sulfur groups into organic molecules . This is a key step in the synthesis of various sulfur-containing compounds .
Mode of Action
It is known that organophosphorus compounds like this compound often act by inhibiting acetylcholinesterase, an essential enzyme in the nervous system . This disruption can lead to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscles and glands .
Biochemical Pathways
This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
The “magic methyl” effect is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties . In many cases, this has been carried out rationally, but in others, it has been the product of serendipitous observations .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. As an organophosphorus compound, it could potentially lead to symptoms of cholinergic excess if it indeed acts by inhibiting acetylcholinesterase . These symptoms could include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .
Biochemical Analysis
Biochemical Properties
Methyl trithion plays a significant role in biochemical reactions, particularly in the thiolation process. It interacts with various enzymes and proteins to facilitate the formation of carbon-sulfur bonds. The compound is known to interact with enzymes such as thiolase and sulfotransferase, which are involved in the transfer of sulfur groups to organic molecules . These interactions are crucial for the synthesis of sulfur-containing biomolecules, which are essential for various cellular functions.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, this compound can impact gene expression by altering the activity of transcription factors that regulate the expression of sulfur-containing genes . The compound also affects cellular metabolism by participating in the synthesis of sulfur-containing metabolites, which are vital for cellular energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to the inhibition or activation of their activity. For instance, this compound inhibits cholinesterase, an enzyme essential for the production of neurotransmitters containing choline-based esters . This inhibition disrupts signal transduction at the cholinergic synapse, leading to various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. High doses of this compound can lead to symptoms such as nausea, vomiting, and loss of consciousness .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway . It interacts with enzymes such as methionine synthase and cystathionine beta-synthase, which are involved in the conversion of methionine to cysteine. These interactions are crucial for maintaining the balance of sulfur-containing metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects. For example, this compound can be transported into the mitochondria, where it participates in the synthesis of sulfur-containing metabolites essential for mitochondrial function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and proteins within these compartments. The compound may also undergo post-translational modifications that direct it to specific organelles, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trithion can be synthesized through the reaction of methanethiol with O,O-dimethyl phosphorodithioate in the presence of a base. The reaction typically involves the following steps:
- Methanethiol is reacted with O,O-dimethyl phosphorodithioate.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl trithion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl trithion has several scientific research applications, including:
Enzyme Inhibition: It is used to study enzyme function by inhibiting their activity.
Protein Interactions: Researchers use this compound to probe protein-protein interactions by attaching a reporter molecule to it, allowing the monitoring of its binding to specific proteins.
Biodegradation Studies: this compound serves as a model compound in biodegradation research to understand the fate of pollutants in the environment and develop bioremediation strategies.
Organic Synthesis:
Comparison with Similar Compounds
Methyl trithion is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Carbophenothion: Another organophosphorus compound used as an insecticide.
Anethole trithione: Used in medicine for its ability to increase salivary secretion and inhibit carcinogenesis.
This compound stands out due to its versatility in synthetic organic chemistry and its applications in various scientific research fields.
Properties
IUPAC Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCCVXVYGFBXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO2PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040275 | |
Record name | Methyl trithion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline] | |
Record name | Methyl trithion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6153 | |
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Solubility |
SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C | |
Record name | METHYL TRITHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000267 [mmHg] | |
Record name | Methyl trithion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
LIGHT YELLOW TO AMBER LIQ, Liquid or powder | |
CAS No. |
953-17-3 | |
Record name | Methyl trithion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl trithion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL TRITHION | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231692 | |
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Record name | Methyl trithion | |
Source | EPA DSSTox | |
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Record name | METHYL TRITHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08H286BAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHYL TRITHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl Trithion exert its insecticidal effects?
A1: this compound, like other organophosphorus insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. [, , ] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synapse, causing overstimulation of nerves and ultimately leading to paralysis and death of the insect. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C9H12ClO2PS3, and its molecular weight is 302.82 g/mol. []
Q3: Is there any information available about the spectroscopic data of this compound?
A3: While the provided research papers don't delve into detailed spectroscopic characterization, one study mentions using gas chromatography with a dual-channel flame photometric detector (FPD-GLC) to analyze this compound. [] This technique utilizes the characteristic emission of sulfur and phosphorus atoms in a flame to detect and quantify this compound.
Q4: What were the primary applications of this compound?
A4: Research indicates that this compound was historically used to control various insect pests in agricultural settings. Studies highlight its use in cotton fields to control boll weevils, bollworms, cotton aphids, and other pests. [, , , , ] It was also investigated for controlling ticks on livestock, [] clover aphids in red clover seed production, [] and insects attacking peas, snap beans, and lima beans. []
Q5: How effective was this compound in controlling these pests?
A5: The research papers describe varying degrees of effectiveness depending on the target pest, application method, and concentration used. For example, ultra-low-volume aerial applications of this compound showed promise in controlling boll weevils but provided less effective control against bollworms, cotton aphids, and spider mites. [] In another study, this compound was less effective than some other insecticides in controlling cabbage loopers on broccoli. []
Q6: What are the known toxicological effects of this compound?
A6: As an organophosphate, this compound's primary mode of toxicity is through AChE inhibition. [, , ] Studies on livestock demonstrated that different species exhibited varying sensitivities to this compound, with dairy calves being particularly susceptible. []
Q7: Was insect resistance to this compound observed in any of the studies?
A8: One study documented the emergence of boll weevil resistance to chlorinated hydrocarbon insecticides in certain areas of Texas. [] While the resistant boll weevils remained susceptible to this compound, the study raised concerns about potential cross-resistance development with continued use. []
Q8: Were any alternative insecticides identified as potentially safer or more effective than this compound?
A9: Several studies explored alternative insecticides for the same target pests. For instance, Trithion (O,O-diethyl S-p-chlorophenylthiomethyl phosphorodithioate) was found to be effective against clover aphids and considered safer for pollinators compared to this compound. [] Dimethoate showed promise in controlling cabbage loopers on broccoli and other cole crop insects. []
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